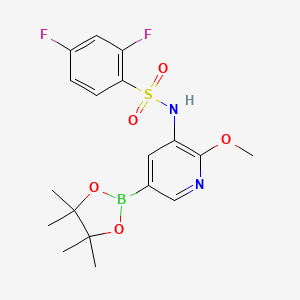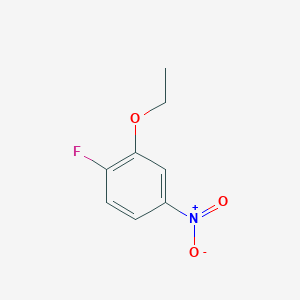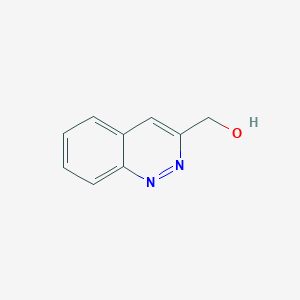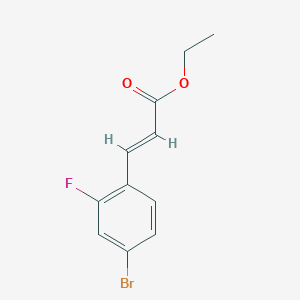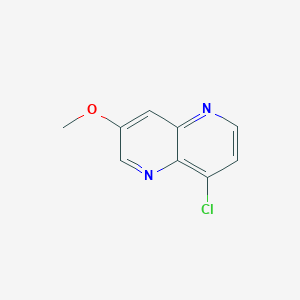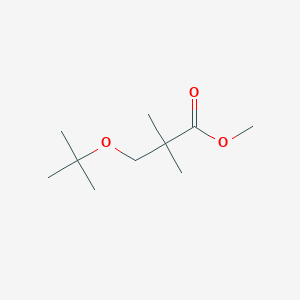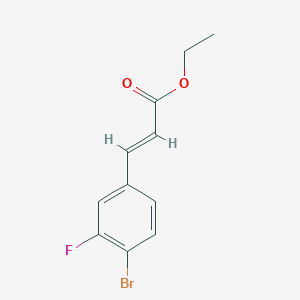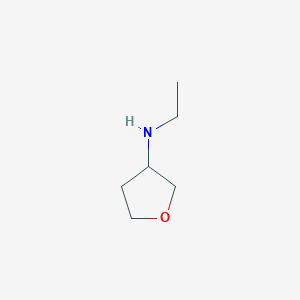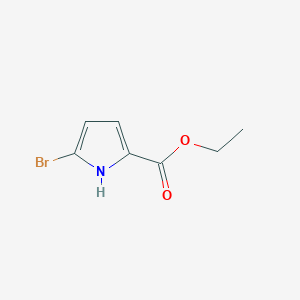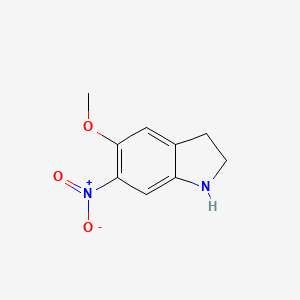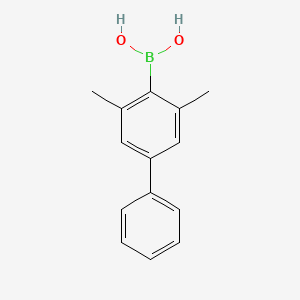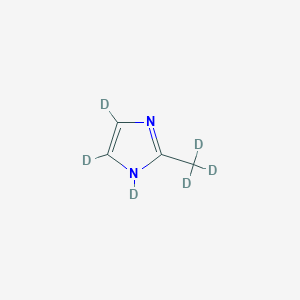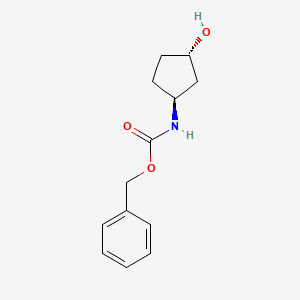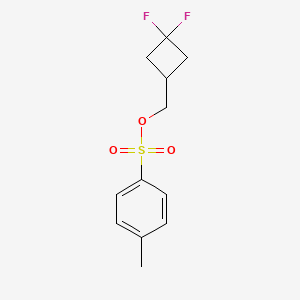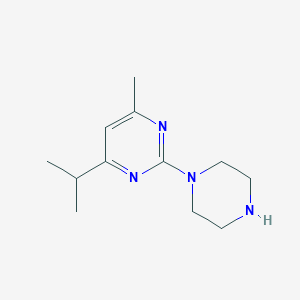
4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
Descripción general
Descripción
4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a pyrimidine derivative that has been found to exhibit various biological activities, including antiviral, antibacterial, and antitumor effects. In
Aplicaciones Científicas De Investigación
Pharmacological Properties
4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine and its derivatives have been explored for their pharmacological properties across different studies. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent has displayed a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, highlighting the potential clinical applications of such compounds (Mattioda et al., 1975).
Anticancer Activity
There is significant interest in the anticancer potential of 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine derivatives. A study on the antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines indicated that certain compounds showed promising activity, suggesting their potential as anticancer agents (Mallesha et al., 2012).
Antibacterial Agents
The antibacterial activity of pyrido(2,3-d)pyrimidine derivatives, including those with a piperazinyl group, has been studied. Some compounds in this class have shown effectiveness against gram-negative bacteria, including Pseudomonas aeruginosa, suggesting their potential as antibacterial agents (Matsumoto & Minami, 1975).
Molecular Structure Analysis
The molecular structure of tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate has been analyzed, providing insights into the conformational aspects of similar compounds. This analysis contributes to understanding the structural basis for the biological activity of such molecules (Anthal et al., 2018).
Tyrosine Kinase Inhibition
The compound has been investigated as a potential inhibitor of the tyrosine kinase (TK) activity of the epidermal growth factor receptor (EGFR), relevant for cancer treatment. The synthesis of isotopically labeled compounds for drug absorption, distribution, metabolism, and excretion (ADME) studies highlights the compound's significance in cancer research (Zhang et al., 2005).
Propiedades
IUPAC Name |
4-methyl-2-piperazin-1-yl-6-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-9(2)11-8-10(3)14-12(15-11)16-6-4-13-5-7-16/h8-9,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJGOXARTLFJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNCC2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



